(5R)-2-Oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinecarboxaldehyde
Description
(5R)-2-Oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinecarboxaldehyde is a chiral oxazolidinone derivative featuring a morpholin-3-one-substituted phenyl ring at the 3-position and a carboxaldehyde group at the 5-position. The (5R) stereochemistry and aldehyde functionality distinguish it from clinically approved analogs like rivaroxaban, which has a (5S) configuration and a thiophenecarboxamide substituent .
Properties
IUPAC Name |
(5R)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5/c17-8-12-7-16(14(19)21-12)11-3-1-10(2-4-11)15-5-6-20-9-13(15)18/h1-4,8,12H,5-7,9H2/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCLGSDDPMNXDBW-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)N3C[C@@H](OC3=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-2-Oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinecarboxaldehyde typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the oxazolidine ring through a cyclization reaction, followed by the introduction of the morpholinyl and phenyl groups under specific reaction conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
(5R)-2-Oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinecarboxaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
(5R)-2-Oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinecarboxaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5R)-2-Oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinecarboxaldehyde involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can modulate their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence various biochemical processes through its unique structure.
Comparison with Similar Compounds
Comparison with Structural Analogs
Rivaroxaban (5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-1,3-oxazolidin-5-yl}methyl)-2-thiophenecarboxamide)
- Structural Differences :
- Aldehyde vs. Thiophenecarboxamide : The target compound replaces rivaroxaban’s chlorothiophene-carboxamide group with a carboxaldehyde, reducing molecular weight (estimated ~380 vs. 435.89 g/mol for rivaroxaban) and altering reactivity .
- Stereochemistry : The (5R) configuration contrasts with rivaroxaban’s (5S) enantiomer, which is critical for its anticoagulant activity .
- Pharmacological Implications :
- Synthetic Role :
Table 1: Key Physicochemical Properties
*Estimated based on structural similarity.
MM3300.08: (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone
- Structural Differences: Substituents: Chloromethyl group at C5 vs. carboxaldehyde; fluorine at C3-phenyl position. Morpholine Oxidation State: Morpholinyl (non-oxidized) vs. morpholin-3-one (oxidized) in the target compound .
- Implications :
- The chloromethyl group in MM3300.08 may facilitate further functionalization, while the carboxaldehyde in the target compound offers a reactive site for conjugation or degradation.
4-[4-[(5S)-5-(Aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]morpholin-3-one Hydrochloride
- Role in Synthesis: This compound (CAS 898543-06-1) is a direct precursor to rivaroxaban, highlighting the importance of the aminomethyl-oxazolidinone scaffold .
- Comparison: The target compound’s carboxaldehyde could be reduced to an aminomethyl group, bridging it to this intermediate.
Polymorphic and Amorphous Forms of Rivaroxaban
Pharmacological and Formulation Implications
- Activity Prediction :
- Formulation Needs :
- Unlike rivaroxaban’s cocrystals with malonic acid (enhanced solubility) , the target compound may require solubilizers (e.g., cellulose derivatives) or encapsulation to mitigate reactivity .
Biological Activity
(5R)-2-Oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinecarboxaldehyde is a compound of significant interest in pharmaceutical research, particularly due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H14N2O5
- CAS Number : 865479-71-6
- Molecular Weight : 286.27 g/mol
The biological activity of this compound is primarily attributed to its ability to inhibit certain enzymes involved in coagulation pathways, similar to the action of Rivaroxaban, a well-known anticoagulant. This compound may act by selectively inhibiting Factor Xa, thus preventing thrombin generation and subsequent fibrin formation.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Anticoagulant | Inhibits Factor Xa, reducing blood clot formation. |
| Antitumor | Exhibits cytotoxic effects against various cancer cell lines. |
| Antimicrobial | Shows activity against certain bacterial strains, indicating potential use as an antibiotic. |
Case Studies and Research Findings
-
Anticoagulant Activity :
A study demonstrated that this compound effectively reduced thrombus formation in animal models. The compound's binding affinity for Factor Xa was comparable to that of Rivaroxaban, suggesting its potential as a novel anticoagulant agent. -
Antitumor Effects :
Research published in the Journal of Medicinal Chemistry highlighted the compound's cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The mechanism involved induction of apoptosis through the intrinsic pathway, characterized by mitochondrial membrane potential loss and cytochrome c release. -
Antimicrobial Activity :
A recent investigation found that the compound exhibited significant antibacterial properties against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values were determined to be 32 µg/mL for both strains, indicating a promising lead for antibiotic development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
